An In-depth Technical Guide to 4-Fluoropyrimidin-2-amine (CAS No. 96548-90-2)
An In-depth Technical Guide to 4-Fluoropyrimidin-2-amine (CAS No. 96548-90-2)
Introduction: The Strategic Importance of a Fluorinated Heterocycle
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The pyrimidine core, a fundamental component of life's building blocks, has been a privileged structure in therapeutics for decades. The convergence of these two motifs in 4-Fluoropyrimidin-2-amine creates a highly valuable and versatile building block for the synthesis of targeted therapies.
This technical guide offers an in-depth perspective on 4-Fluoropyrimidin-2-amine, moving beyond a simple datasheet to provide researchers, scientists, and drug development professionals with a practical understanding of its synthesis, properties, and application. We will explore the causality behind its use, the technical nuances of its synthesis, and its role as a key intermediate in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors. The fluorinated pyrimidine scaffold is central to a multitude of approved drugs, and understanding the characteristics of this specific isomer is critical for innovation in the field.[1][2]
Physicochemical and Computational Data
A comprehensive understanding of a molecule's physical and computational properties is the foundation for its effective use in synthesis and drug design. 4-Fluoropyrimidin-2-amine is a solid at room temperature, and its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 96548-90-2 | [3][4] |
| Molecular Formula | C₄H₄FN₃ | [3] |
| Molecular Weight | 113.09 g/mol | [3] |
| IUPAC Name | 4-fluoro-2-pyrimidinamine | |
| Physical Form | Solid | |
| Boiling Point | 279.7±32.0 °C (Predicted) | [5] |
| Density | 1.372±0.06 g/cm³ (Predicted) | [5] |
| SMILES | NC1=NC=CC(F)=N1 | [3] |
| InChI Key | UBNQGQIFYAIMAO-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [3] |
| LogP | 0.1979 | [3] |
Synthesis Methodology: A Field-Proven Protocol
The synthesis of substituted aminopyrimidines is a well-trodden path in organic chemistry, often relying on the nucleophilic aromatic substitution (SNAr) of dihalopyrimidine precursors. The differential reactivity of the chlorine atoms at the C2 and C4 positions, influenced by the electronic effects of the ring nitrogens and other substituents, allows for regioselective functionalization.
A common and effective strategy for preparing 4-Fluoropyrimidin-2-amine would involve a two-step process starting from a readily available precursor like 2,4-dichloro-5-fluoropyrimidine. The C4 position is generally more activated towards nucleophilic attack than the C2 position. This differential reactivity is the cornerstone of the synthetic strategy.
Conceptual Synthesis Workflow
The logical flow from a common starting material to the target compound leverages fundamental principles of heterocyclic reactivity. The electron-withdrawing nature of the pyrimidine ring nitrogens and the fluorine at C5 activates the C2 and C4 positions for SNAr. A carefully chosen nucleophile can selectively displace one chlorine, followed by a second, different nucleophile displacing the other.
Caption: Conceptual workflow for synthesizing 2,4-disubstituted pyrimidines.
Illustrative Experimental Protocol: Synthesis of a 2-Aminopyrimidine Analogue
Step 1: Synthesis of the Pyrimidine Core
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Reaction Setup: To a solution of a suitable chalcone precursor (1.0 equivalent) in ethanol, add thiourea (1.2 equivalents) and a solution of sodium hydroxide (2.0 equivalents) in water.
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Reaction Execution: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate will form. Filter the solid, wash it thoroughly with water, and then with a small amount of cold ethanol.
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Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-aminopyrimidine derivative.
Causality Note: The use of a strong base like sodium hydroxide is crucial for deprotonating the thiourea, forming a potent nucleophile that initiates the cyclocondensation reaction. Ethanol is an excellent solvent as it solubilizes the reactants and is compatible with the reaction conditions.
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The 2-aminopyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors.[6] The two nitrogen atoms of the pyrimidine ring are perfectly positioned to form critical hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many kinases. This interaction mimics the binding of the adenine base of ATP itself, making 2-aminopyrimidine a privileged "hinge-binding" fragment.
The addition of a fluorine atom at the 4-position, as in 4-Fluoropyrimidin-2-amine, provides distinct advantages:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a drug candidate.
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Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the pKa of the pyrimidine ring and the 2-amino group. This fine-tuning of basicity can be critical for optimizing cell permeability, reducing off-target effects, and improving the overall pharmacokinetic profile.
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Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within the target protein's active site, such as dipole-dipole or orthogonal multipolar interactions, potentially increasing binding affinity and potency.
Role in the Development of CDK4/6 Inhibitors
A prime example of the utility of the 2-aminopyrimidine core is in the development of inhibitors for Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are validated targets in cancer therapy.[6] Highly potent and selective CDK4/6 inhibitors have been developed using a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine core. In this scaffold, the 2-aminopyrimidine moiety serves as the anchor to the kinase hinge, while substitutions at the 4-position explore other regions of the ATP binding site to achieve potency and selectivity. 4-Fluoropyrimidin-2-amine represents a key starting point for creating such molecules, where the fluorine could be displaced or used to direct further chemistry.
Caption: Logical pathway from core scaffold to therapeutic application.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of 4-Fluoropyrimidin-2-amine is essential. Based on available safety data for this compound and its close analogues, the following precautions should be observed.
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Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
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Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place. Vendor recommendations specify storage at refrigerator temperatures (2-8°C) to ensure long-term stability.
Conclusion
4-Fluoropyrimidin-2-amine (CAS No. 96548-90-2) is more than just a chemical intermediate; it is a strategically designed building block that leverages the synergistic benefits of a privileged heterocyclic scaffold and the unique properties of fluorine. Its utility, particularly in the synthesis of targeted kinase inhibitors, underscores its importance in modern drug discovery. By understanding its physicochemical properties, synthetic accessibility, and the mechanistic basis for its application, researchers can effectively employ this molecule to engineer novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
